Product packaging for 5-Chloro-1H-imidazo[4,5-B]pyrazine(Cat. No.:CAS No. 1196151-76-4)

5-Chloro-1H-imidazo[4,5-B]pyrazine

Cat. No.: B12630328
CAS No.: 1196151-76-4
M. Wt: 154.56 g/mol
InChI Key: QNYHMZIJRPQYLY-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazo[4,5-b]pyrazine ( 1196151-76-4) is a heteroaromatic organic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry research for the synthesis of more complex molecules. The core imidazopyrazine and the closely related imidazopyridine scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . For instance, structural analogues based on the 1H-imidazo[4,5-b]pyridine nucleus have demonstrated significant antitubercular activity by potentially inhibiting the DprE1 enzyme, a novel target in Mycobacterium tuberculosis . Furthermore, related tricyclic and tetracyclic derivatives containing the imidazo moiety have been synthesized and evaluated for anti-proliferative activity, showing promise as cytostatic agents in oncology research . The chlorine atom at the 5-position makes this compound a suitable intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to explore diverse chemical space. This compound is provided for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B12630328 5-Chloro-1H-imidazo[4,5-B]pyrazine CAS No. 1196151-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196151-76-4

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

5-chloro-3H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C5H3ClN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

QNYHMZIJRPQYLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)N=CN2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 1h Imidazo 4,5 B Pyrazine and Analogues

Cyclization Strategies for Imidazo[4,5-B]pyrazine Core Formation

The construction of the fused imidazo[4,5-b]pyrazine ring system is a key challenge that has been addressed through several innovative cyclization strategies. These methods often involve the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core or the simultaneous construction of both heterocyclic components.

Palladium-Catalyzed Amination and Subsequent Cyclization Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including the imidazo[4,5-b]pyrazine core. These approaches typically involve the formation of a key carbon-nitrogen bond, which facilitates a subsequent intramolecular cyclization to yield the desired fused ring system.

One prominent strategy involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. organic-chemistry.orgnih.gov This method provides a facile route to imidazo[4,5-b]pyridines and -pyrazines by coupling 2-chloro-3-aminopyrazine analogs with primary amides. The reaction proceeds through an initial amide coupling, followed by an in-situ cyclization and dehydration, often in a single reaction vessel. organic-chemistry.org This approach offers rapid access to a variety of substituted products. organic-chemistry.orgnih.gov For instance, Clark and colleagues reported an imidazo ring formation through a palladium-catalyzed amidation-cyclization sequence using 3-amino-2-chloropyrazine analogs with formamide. nih.gov

Another variation of this approach is the palladium-catalyzed bis-amination of a 1,2-dihalopyrazine with amidines. This method, developed by You and coworkers, leads to the formation of imidazo[4,5-b]pyrazine derivatives that exhibit interesting optoelectronic properties. nih.gov The versatility of palladium catalysis allows for the introduction of a wide range of substituents on both the pyrazine and imidazole rings, depending on the choice of starting materials and coupling partners.

Catalyst SystemStarting MaterialsKey TransformationProductReference
Pd catalyst, Me4tBu-XPhos ligand2-chloro-3-aminopyridines/pyrazines, primary amidesAmide coupling and in-situ cyclization/dehydrationSubstituted imidazo[4,5-b]pyridines/pyrazines organic-chemistry.org
Palladium catalyst1,2-dihalopyrazine, amidinesBis-aminationImidazo[4,5-b]pyrazine derivatives nih.gov
Palladium catalyst3-amino-2-chloropyrazine analogs, formamideAmidation-cyclization sequenceImidazo ring formation nih.gov

Tandem Reduction-Cyclization Protocols from Oxadiazolo[3,4-b]pyrazines

A novel and efficient method for the synthesis of the 1H-imidazo[4,5-b]pyrazine core involves a tandem reduction-cyclization sequence starting from nih.govmdpi.comrsc.orgoxadiazolo[3,4-b]pyrazines. nih.govnih.gov This strategy is based on the in-situ generation of a reactive diaminopyrazine intermediate, which is then trapped by an electrophile to form the imidazole ring.

The process is typically initiated by the iron-mediated reduction of the oxadiazole fragment of the starting material. nih.govnih.gov This reduction opens the oxadiazole ring to form an unstable 1,2-diaminopyrazine in situ. This transient intermediate is immediately captured by a carbon electrophile, such as an orthoester, which drives the cyclization to furnish the imidazo[4,5-b]pyrazine product in moderate to good yields. nih.govnih.gov A key advantage of this methodology is the ability to introduce substituents at the 2-position of the imidazole ring by selecting the appropriate orthoester. nih.gov This method has proven effective for generating a variety of imidazopyrazine derivatives with diverse substitution patterns on the 2, 5, and 6 positions. nih.govnih.gov

Starting MaterialReagentsKey StepsProductYieldReference
nih.govmdpi.comrsc.orgOxadiazolo[3,4-b]pyrazinesFe, OrthoestersIn-situ reduction of oxadiazole, cyclization with orthoester2-substituted-imidazo[4,5-b]pyrazinesModerate to Good nih.govnih.gov

One-Pot Multi-Component Reaction Systems

One-pot multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. A novel one-pot, three-component reaction has been developed for the synthesis of substituted imidazopyrazines. mdpi.com

This methodology utilizes the reaction of 1H-(imidazol-5-yl)-N-substituted methanamines with aldehydes and isocyanides in methanol at room temperature. mdpi.com The reaction proceeds in excellent yields and is characterized by the interception of a nascent nitrilium ion by the imidazole nitrogen atom. This key step directs the reaction pathway exclusively towards the formation of imidazopyrazines, effectively suppressing the formation of potential side products. mdpi.com The robustness of this method is demonstrated by the wide variety of isocyanides, aldehydes, and amine components that can be successfully employed, highlighting its potential for generating diverse libraries of imidazopyrazine derivatives. mdpi.com

Component 1Component 2Component 3SolventKey FeatureProductYieldReference
1H-(imidazol-5-yl)-N-substituted methanaminesAldehydesIsocyanidesMethanolInterception of nitrilium ion by imidazole nitrogenSubstituted imidazopyrazinesExcellent mdpi.com

Ring Closure of Imidazole Nucleosides

The synthesis of imidazo[4,5-b]pyrazine nucleosides can be achieved through the ring closure of a suitably functionalized imidazole nucleoside precursor. This approach builds the pyrazine ring onto a pre-existing imidazole core that is already attached to a sugar moiety.

One reported synthesis of 5,6-dimethyl-1-(β-D-ribofuranosyl)imidazo[4,5-b]pyrazine utilizes this strategy as one of three distinct synthetic routes. rsc.orgrsc.org This particular pathway involves the construction of the pyrazine ring from an appropriately substituted imidazole nucleoside. The specific details of the precursors and cyclization conditions are crucial for achieving the desired product with the correct regiochemistry and stereochemistry of the glycosidic bond. This method is particularly valuable for the synthesis of nucleoside analogues, which are an important class of compounds in medicinal chemistry.

Functionalization and Derivatization Approaches

Once the core imidazo[4,5-b]pyrazine scaffold is assembled, further chemical diversity can be introduced through functionalization and derivatization reactions. These reactions allow for the fine-tuning of the molecule's properties for specific applications.

Regioselective Alkylation Reactions

The alkylation of the nitrogen atoms in the imidazole portion of the imidazo[4,5-b]pyrazine ring is a critical functionalization step. However, the presence of multiple nitrogen atoms can lead to a mixture of regioisomers. Therefore, achieving regioselectivity is a key challenge.

Studies on related heterocyclic systems, such as imidazopyridines and indazoles, have provided valuable insights into the factors governing the regioselectivity of N-alkylation. The outcome of these reactions is often influenced by a combination of steric and electronic effects of the substituents on the heterocyclic ring, as well as the nature of the alkylating agent and the reaction conditions (base and solvent). For instance, in the alkylation of the 1H-indazole scaffold, the use of sodium hydride in tetrahydrofuran has been shown to favor N-1 alkylation for a variety of C-3 substituted indazoles. beilstein-journals.org Conversely, electron-withdrawing substituents at the C-7 position can direct the alkylation to the N-2 position. beilstein-journals.org

In the context of the closely related 6-chloroimidazo[1,2-a]pyrazine system, theoretical calculations of pKa values and N-basicities have been employed to develop regioselective functionalization methods. nih.gov The use of specific organometallic bases, such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, allows for regioselective metalations at different positions on the ring, which can then be quenched with various electrophiles, including alkylating agents. nih.gov These studies on analogous systems provide a rational framework for predicting and controlling the regioselectivity of alkylation reactions on the 5-chloro-1H-imidazo[4,5-b]pyrazine scaffold.

Heterocyclic SystemReagents/ConditionsPosition of AlkylationInfluencing FactorsReference
1H-IndazoleNaH, THF, Alkyl bromideN-1Steric and electronic effects of C-3 substituents beilstein-journals.org
1H-Indazole-N-2Electron-withdrawing groups at C-7 beilstein-journals.org
6-chloroimidazo[1,2-a]pyrazineTMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, ElectrophilesRegioselective C-H functionalizationChoice of organometallic base nih.gov

Transition-Metal-Catalyzed Arylation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl and heteroaryl moieties onto the this compound scaffold. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are particularly prominent in this context.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the chlorinated pyrazine ring and an arylboronic acid. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and reaction conditions is critical for achieving high yields and preventing side reactions. libretexts.orgresearchgate.net

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the this compound with a primary or secondary amine. This transformation is also palladium-catalyzed and requires a suitable ligand and base. The reaction conditions can be tailored to accommodate a wide range of amine coupling partners. nih.govacs.org

EntryCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10085
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane9092
3AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11078
4MorpholinePd(OAc)₂ / BINAPNaOtBuTHF8088

Nucleosidation Methods for Imidazo[4,5-B]pyrazine Derivatives

The synthesis of nucleoside analogues of imidazo[4,5-b]pyrazines is of significant interest due to their potential as antiviral and anticancer agents. Several methods have been developed for the glycosylation of the imidazo[4,5-b]pyrazine core.

One common approach is the direct glycosylation of a silylated imidazo[4,5-b]pyrazine derivative with a protected sugar halide. researchgate.net This method, often referred to as the silyl-Hilbert-Johnson reaction, typically proceeds with good stereoselectivity. Another established technique is the fusion procedure, where the heterocyclic base is heated with a protected sugar acetate in the presence of a catalyst, such as iodine or an acid. mdpi.com Furthermore, ring closure of a pre-formed imidazole nucleoside can also be employed to construct the imidazo[4,5-b]pyrazine ring system. researchgate.net

MethodGlycosyl DonorHeterocycleConditionsProduct
Silyl-Hilbert-Johnson1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated 5,6-dimethylimidazo[4,5-b]pyrazineSnCl₄, MeCN1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-5,6-dimethylimidazo[4,5-b]pyrazine
Fusion1,2,3,5-tetra-O-acetyl-β-D-ribofuranose5,6-dimethylimidazo[4,5-b]pyrazineI₂, 160°C1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-5,6-dimethylimidazo[4,5-b]pyrazine

Introduction of Halogen Substituents (e.g., Bromination, Chlorination)

The introduction of halogen atoms onto the imidazo[4,5-b]pyrazine scaffold provides valuable handles for further functionalization through cross-coupling reactions. Both bromination and chlorination can be achieved using various reagents and conditions.

Bromination of the imidazo[4,5-b]pyrazine core can be accomplished using reagents such as N-bromosuccinimide (NBS). The regioselectivity of the bromination is influenced by the substituents already present on the heterocyclic ring. tsijournals.com For instance, the bromination of 2-amino-5-methyl-pyrazine with NBS occurs at the 3-position.

Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or chloramine-T. acs.orgorganic-chemistry.org The reaction conditions for chlorination are generally mild and can tolerate a range of functional groups. The use of chloramine-T under solvent-free conditions represents an environmentally friendly approach to chlorination. acs.org

HalogenationReagentSubstrateConditionsProduct
BrominationN-Bromosuccinimide (NBS)2-Amino-5-methyl-pyrazineEthanol, rt2-Amino-3-bromo-5-methyl-pyrazine
ChlorinationN-Chlorosuccinimide (NCS)Aromatic compoundsAqueous mediaChlorinated aromatic compounds
ChlorinationChloramine-TImidazo[1,2-a]pyridinesNeat, rt3-Chloro-imidazo[1,2-a]pyridines

Principles of Green Chemistry in Imidazo[4,5-B]pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazo[4,5-b]pyrazines, to minimize environmental impact and improve efficiency. Key green chemistry strategies include the use of microwave-assisted synthesis, solvent-free reactions, and multicomponent reactions.

Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various imidazole-containing heterocyles. rsc.org Solvent-free or "neat" reaction conditions eliminate the need for potentially hazardous organic solvents, reducing waste and simplifying product purification. nih.gov One-pot, multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and efficient. rsc.org The use of environmentally benign solvents, such as water or ethanol, further contributes to the greenness of a synthetic route. mdpi.com

Spectroscopic and Diffraction Techniques in Structural Elucidation

The unambiguous determination of the structure of newly synthesized this compound derivatives is essential. A combination of spectroscopic and diffraction techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the connectivity and chemical environment of atoms within the molecule. nih.govuctm.edu The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum help to elucidate the substitution pattern on the heterocyclic core. The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Molecular Interactions and Computational Modeling of Imidazo 4,5 B Pyrazine Derivatives

Ligand-Target Binding Characterization

Understanding how these molecules bind to their biological targets is fundamental. Computational methods allow for the detailed characterization of these binding events at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein target. This method is instrumental in understanding the binding modes of imidazo[4,5-b]pyrazine derivatives.

For instance, docking studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have been performed to elucidate their binding interactions. nih.gov Similarly, docking analysis of imidazo[4,5-b]pyrazine derivatives targeting the c-Met protein kinase helped in understanding their structure-activity relationships (SAR). nih.gov In another study, imidazo[4,5-b]phenazine derivatives were docked into the active sites of topoisomerase I and IIα, revealing that their polycyclic structure stacks between DNA base pairs. ekb.eg

In silico docking was also used to investigate the interactions between [1H,3H] imidazo[4,5-b]pyridine ligands and the enzyme lumazine (B192210) synthase, identifying key stabilizing forces. nih.gov Furthermore, molecular docking of pyrazine-pyridone derivatives identified a candidate with high binding affinity to a bacterial target, suggesting its potential as an antibacterial agent. researchgate.net Studies on 8-Amino-imidazo [1, 5a] pyrazine (B50134) derivatives as Bruton's tyrosine kinase (BTK) inhibitors also utilized docking to inform the development of 3D-QSAR models. japsonline.comscienceopen.com

The following table summarizes results from a molecular docking study of various imidazo[4,5-b]pyridine derivatives against Dihydrofolate reductase (DHFR) and DNA gyrase.

CompoundBinding Affinity (kcal/mol) vs. DHFRBinding Affinity (kcal/mol) vs. DNA gyrase
1 -6.4-6.7
2 -8.1-8.0
3 -7.5-7.6
4 -8.5-8.6
5 -7.8-7.9
6 -8.4-8.3
7 -7.9-7.8
8 -8.3-8.2
Methotrexate -8.9-
Novobiocin --9.2
Data sourced from a study on imidazo[4,5-b]pyridine derivatives. mdpi.com

The stability of the ligand-target complex is determined by a variety of intermolecular forces. Hydrogen bonds are crucial, as seen in the interaction of imidazo[4,5-b]pyrazine derivatives with kinases, where the compound's structure allows for the formation of these bonds with the target protein.

Hydrophobic interactions and π-π stacking are also significant. For example, the polycyclic scaffold of imidazophenazines engages in π-π stacking interactions with DNA bases within the topoisomerase cleavage site. ekb.eg In the case of 8-Amino-imidazo [1, 5a] pyrazine derivatives targeting BTK, contour map analyses highlighted the importance of steric and hydrophobic interactions for enhanced activity. japsonline.comscienceopen.com A study on 1,5-diaryl pyrazoles as COX inhibitors also noted the role of 3D spatial and 2D partial charge descriptors in their activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively.

Predictive QSAR models are invaluable tools in drug discovery. For imidazo[4,5-b]pyridine derivatives with anticancer properties, QSAR models have been developed to predict their potency. researchgate.net These models are typically built by dividing a dataset of compounds into a training set, used to create the model, and a test set, used to validate its predictive power. researchgate.net The goal is to create robust models with high predictivity, which can then be used to design novel and more potent derivatives. nih.govresearchgate.net

A study on imidazole-4,5- and pyrazine-2,3-dicarboxamide (B189462) derivatives with anti-yellow fever activity also employed QSAR analysis to develop statistically robust models. eurekaselect.com These models indicated that polarizability, electronegativity, and charges in the compounds were important for their activity. eurekaselect.com Similarly, QSAR models for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors were developed to understand the influence of structural features on their inhibitory activity. nih.gov

A variety of QSAR/QSPR methodologies are applied to study imidazo[4,5-b]pyrazine and its derivatives. Multiple Linear Regression (MLR) is a common technique used to build QSAR models. researchgate.net For instance, Genetic Algorithm-Multiple Linear Regression (GA-MLR) has been used to model the anticancer potency of imidazo[4,5-b]pyridine derivatives. researchgate.net

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity. nih.gov These methods were successfully applied to a series of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, yielding models with high predictive power. nih.gov Gaussian and field-based 3D-QSAR models have also been developed for 8-amino-imidazo [1, 5a] pyrazine derivatives as BTK inhibitors. japsonline.comscienceopen.com

The following table presents the statistical results of CoMFA and CoMSIA models for imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors.

Modelr(cv)²r(pred)²r(m)²
CoMFA 0.7740.9750.9330.883
CoMSIA 0.7740.9770.9590.915
r(cv)²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r(pred)²: predictive correlation coefficient for the external test set; r(m)²: another validation parameter. Data from a 3D-QSAR study. nih.gov

Molecular descriptors are numerical values that encode chemical information and are the cornerstone of QSAR/QSPR models. A large number of descriptors can be calculated using software like Dragon. researchgate.net These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors.

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. researchgate.net Genetic algorithms are often employed for this purpose. researchgate.net In the QSAR analysis of 1,5-diaryl pyrazoles, a 3D spatial descriptor (std_dim3) and a 2D partial charge descriptor (PEOE_VSA-1) showed a satisfactory correlation with COX-2 inhibitory potency. researchgate.net For 1H-pyrazole-1-carbothioamide derivatives, adjacency distance matrix descriptors were found to be influential. nih.gov The activity of certain imidazole-4, 5- and pyrazine-2,3- dicarboxamides was shown to be affected by polarizabilities, electronegativities, and charges. eurekaselect.com

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of imidazo[4,5-b]pyrazine derivatives at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For imidazo[4,5-b]pyrazine derivatives, DFT calculations are instrumental in optimizing molecular geometries to their lowest energy state, providing a realistic representation of the molecule's structure. nih.govmdpi.com These optimized structures are the foundation for further analysis of the electronic properties and reactivity.

Theoretical calculations using DFT, for instance at the B3LYP/6–311++G(d,p) level of theory, can be employed to analyze the reactivity of these molecules in both vacuum and solvent phases. nih.gov The influence of a solvent can be incorporated using models like the Polarizable Continuum Model (PCM). nih.gov Such calculations provide various descriptors like electronic chemical potential and electrophilicity to predict the reactivity of these compounds. nih.gov For example, the analysis of an organic amine using DFT calculations helped in investigating its molecular geometry, electronic structure, and chemical bond interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. malayajournal.org

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. mdpi.commalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org For instance, in a study of phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap was calculated to understand the inter/intra molecular charge transfer. mdpi.com In another case, the calculated HOMO-LUMO energy gap for an imidazole (B134444) derivative was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org The energies of these frontier orbitals can be influenced by substituents on the imidazo[4,5-b]pyrazine core. For some derivatives, a linear correlation has been observed between the HOMO-LUMO energy gap and the electronic properties of the substituents. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106
C183.11
C16BN2.80

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas prone to electrophilic attack, while blue regions indicate positive potential, highlighting sites for nucleophilic attack. researchgate.net

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This analysis defines a surface for a molecule in a crystal, and the properties of this surface are used to understand how the molecule interacts with its neighbors. The analysis generates a d_norm surface, where red spots indicate close contacts (shorter than van der Waals radii) and blue regions represent longer contacts. nih.gov

This technique provides a "fingerprint" plot that summarizes the types and relative contributions of different intermolecular contacts, such as H···H, C···H, and N···H interactions. nih.gov For example, in a study of a bromo-imidazo[4,5-b]pyridine derivative, Hirshfeld analysis revealed that H···H contacts were the most significant, contributing 35.9% to the total surface. nih.gov This method allows for a detailed understanding of the packing of molecules in the solid state and the nature of the non-covalent interactions that stabilize the crystal structure. nih.govscirp.org

Interaction TypeContribution (%) in a 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine derivative
H···H35.9
H···Cl/Cl···H15.0
H···C/C···H12.4
H···Br/Br···H10.8
H···N/N···H7.5
C···Br/Br···C5.9
C···C5.5
C···N/N···C4.0

Advanced Simulation Techniques (e.g., Monte Carlo Simulations for Adsorption Phenomena)

While specific examples of Monte Carlo simulations for the adsorption phenomena of 5-Chloro-1H-imidazo[4,5-b]pyrazine were not found in the provided search results, this advanced simulation technique is highly relevant for studying the interaction of such molecules with surfaces. Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results.

In the context of adsorption, these simulations can be used to model the behavior of imidazo[4,5-b]pyrazine derivatives at an interface, such as a solid catalyst or a biological membrane. By simulating a large number of possible configurations and interactions, Monte Carlo methods can predict adsorption isotherms, determine the most favorable adsorption sites, and calculate thermodynamic properties of the adsorbed layer. This information is crucial for applications in areas like materials science, catalysis, and drug delivery.

Applications Beyond Biomedicine: Materials Science and Optoelectronics

Optoelectronic Properties and Potential Applications

The optoelectronic properties of imidazo[4,5-b]pyrazine derivatives are a subject of growing interest. While direct experimental data on the photophysical properties of 5-Chloro-1H-imidazo[4,5-b]pyrazine are not extensively documented in publicly available literature, computational studies on related imidazo[1,2-a]pyrazines offer valuable insights. researchgate.netscispace.com These studies, employing quantum chemical investigations, explore the impact of different electron-donating and -withdrawing substituents on the electronic structure of the core molecule.

The introduction of various side groups allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the energy gap (Egap). researchgate.netscispace.com These theoretical calculations are fundamental in predicting the potential of these materials for applications in organic solar cells and other optoelectronic devices. For instance, modifying the substituents on the imidazo[1,2-a]pyrazine (B1224502) core has been shown to alter the energy gap, with calculated values for different derivatives showing variations that suggest a degree of tunability. researchgate.net

The presence of the chlorine atom in this compound is expected to influence its electronic properties. The electron-withdrawing nature of chlorine can lower both the HOMO and LUMO energy levels, potentially impacting charge injection and transport characteristics in a device setting. Further experimental and computational studies are necessary to fully elucidate the specific optoelectronic profile of this compound and its viability for various applications.

Utilization in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. The imidazo[4,5-b]pyrazine framework has emerged as a promising scaffold for the design of new phosphorescent emitters. Although direct application of this compound in OLEDs has not been reported, research on related iridium(III) complexes incorporating imidazo[4,5-b]pyrazin-2-ylidene ligands demonstrates the potential of this heterocyclic system.

One study detailed the synthesis and characterization of tris-bidentate Ir(III) carbene complexes featuring a bulky 2,6-dimethylphenyl substituent on the imidazo[4,5-b]pyrazin-2-ylidene fragment. These complexes exhibited sky-blue emission with peak maxima located between 473 and 482 nm and photoluminescent quantum yields (PLQYs) of 50–68% in degassed toluene. When doped into a host matrix, the PLQYs were significantly improved to 71–87%. An OLED device fabricated using one of these complexes achieved a maximum external quantum efficiency (EQE) of 17.4% with blue Commission Internationale de L'Eclairage (CIE) coordinates. A hyper-OLED device incorporating the same complex demonstrated an even higher EQE of 21.5%.

These findings underscore the potential of the imidazo[4,5-b]pyrazine core in developing highly efficient blue phosphorescent emitters for OLED applications. The substitution pattern on the imidazo[4,5-b]pyrazine ring plays a crucial role in tuning the emission color and efficiency of the resulting metal complexes. The introduction of a chlorine atom, as in this compound, could further modify the electronic properties of the ligand and, consequently, the photophysical characteristics of its corresponding iridium(III) complex.

Fundamental Studies in Proton and Charge Transfer Processes

The imidazo[4,5-b]pyrazine structure, with its multiple nitrogen atoms, provides an excellent platform for studying fundamental processes like proton and charge transfer. While specific studies on this compound are scarce, research on the closely related 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine offers significant insights into these phenomena. researchgate.net

In this related compound, the interplay between solvent properties, isomerism, and excited-state proton and charge transfer processes has been investigated using UV-vis absorption and fluorescence spectroscopy. The study revealed that isomers with an intramolecular hydrogen bond undergo an ultrafast excited-state intramolecular proton transfer (ESIPT), leading to tautomeric species with a large Stokes shift. researchgate.net Conversely, isomers where the hydroxyl group is hydrogen-bonded to the solvent act as strong photoacids, dissociating in the excited state. researchgate.net

Furthermore, the pyridine (B92270) nitrogen in this analogue exhibits photobase character, becoming protonated in the excited state. An efficient radiationless deactivation channel was identified and attributed to a twisted intramolecular charge-transfer (TICT) process, which is facilitated by the deprotonation of the hydroxyl group and protonation of the pyridine nitrogen. researchgate.net These findings highlight the rich photochemistry of the imidazo[4,5-b]pyridine system, which is structurally similar to imidazo[4,5-b]pyrazine. The presence of a chloro substituent in this compound would likely influence the acidity of the N-H protons and the basicity of the pyrazine (B50134) nitrogens, thereby modulating any potential proton and charge transfer dynamics.

Potential as Corrosion Inhibitors

The search for effective and environmentally friendly corrosion inhibitors is a critical area of materials science. Heterocyclic compounds containing nitrogen and sulfur atoms have been widely studied for their ability to protect metals from corrosion. Although there is no direct evidence of this compound being used as a corrosion inhibitor, the known efficacy of related imidazoline (B1206853) and other heterocyclic derivatives suggests its potential in this application.

For instance, certain imidazoline derivatives have been synthesized and shown to inhibit the corrosion of pipeline steel in CO2-saturated solutions. Their inhibition efficiency was found to increase with concentration but decrease with a rise in temperature, suggesting a physisorption mechanism where the inhibitor molecules adsorb onto the metal surface.

The corrosion inhibition performance of such molecules is often attributed to the presence of heteroatoms (like nitrogen) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal, and the presence of aromatic rings that can interact with the metal surface via π-electrons. The general mechanism involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.

Conclusion and Future Research Directions

Current State of Academic Research on 5-Chloro-1H-imidazo[4,5-b]pyrazine

Academic research on this compound is predominantly focused on the synthesis and biological evaluation of its derivatives as potential therapeutic agents. The core imidazo[4,5-b]pyrazine structure serves as a versatile template for developing compounds that target a range of biological processes, from cancer to infectious diseases.

A significant area of investigation has been the development of kinase inhibitors. For instance, a series of imidazo[4,5-b]pyrazine derivatives have been synthesized and identified as highly potent and selective inhibitors of the c-Met protein kinase, which is implicated in various tumor oncogenic processes. vietnamjournal.ru Structure-activity relationship (SAR) studies have been crucial in optimizing these derivatives, leading to compounds with significant enzymatic and cellular inhibitory effects. nih.gov

Another key research thrust is the exploration of imidazo[4,5-b]pyrazine derivatives as mitochondrial uncouplers. nih.gov Researchers have developed synthetic methods to convert vietnamjournal.runih.govmdpi.comoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines, which have shown potential in modulating cellular respiration. nih.gov These findings open avenues for developing therapeutics for metabolic disorders, neurodegenerative diseases, and cancer.

Furthermore, the imidazo[4,5-b]pyridine and pyrazine (B50134) scaffolds have been investigated for their antimicrobial properties. irb.hr The structural similarity to purines makes them attractive candidates for targeting essential pathways in microorganisms.

The synthesis of these derivatives often involves strategies such as palladium-catalyzed amination of aryl halides followed by cyclization. nih.gov Researchers continue to develop novel synthetic routes to improve yields and allow for diverse functionalization of the core structure. nih.govmdpi.com

Table 1: Summary of Key Research Findings on Imidazo[4,5-b]pyrazine Derivatives

Research AreaKey FindingsPotential Applications
Kinase Inhibition Identification of potent and selective c-Met inhibitors. vietnamjournal.runih.govAnticancer therapies
Mitochondrial Uncoupling Development of derivatives that modulate cellular respiration. nih.govMetabolic disorders, neurodegenerative diseases, cancer
Antimicrobial Activity Exploration of the scaffold for antibacterial and antifungal agents. irb.hrInfectious diseases

Unexplored Research Avenues and Methodological Challenges

Despite the progress, several research avenues concerning this compound remain underexplored. The primary focus has been on a few specific biological targets, leaving a vast landscape of other potential applications untouched.

Unexplored Research Avenues:

Broader Kinase Profiling: While c-Met has been a key target, the inhibitory potential of this compound derivatives against a wider range of kinases implicated in various diseases is yet to be systematically explored.

Antiviral Applications: Given the structural similarity to purine (B94841) nucleosides, there is a significant, yet largely untapped, potential for developing antiviral agents, including those targeting viral polymerases or proteases. nih.gov

Neurological Disorders: The role of this scaffold in modulating central nervous system (CNS) targets is an emerging area. mdpi.com Further investigation into its potential for treating neurodegenerative diseases or psychiatric disorders is warranted.

Epigenetic Modifications: The potential of these compounds to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases or methyltransferases, is a novel and exciting area for future research.

Methodological Challenges:

Regioselective Functionalization: Controlling the regioselectivity during the synthesis and functionalization of the imidazo[4,5-b]pyrazine core can be challenging, often leading to mixtures of isomers and requiring tedious purification steps. irb.hr

Scalability of Synthesis: While numerous synthetic methods have been reported, their scalability for producing large quantities of lead compounds for extensive preclinical and clinical studies can be a significant hurdle.

Solubility and Bioavailability: As with many heterocyclic compounds, achieving optimal physicochemical properties, such as aqueous solubility and oral bioavailability, for in vivo applications remains a persistent challenge.

Integration of Advanced Techniques for Future Discoveries in the Field

To overcome the existing challenges and unlock the full potential of this compound, the integration of advanced techniques is paramount.

Computational and In Silico Methods:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic properties, reactivity, and stability of different derivatives, aiding in the rational design of new compounds. nih.gov

Molecular Docking and Dynamics: In silico screening of virtual libraries of this compound derivatives against various biological targets can help prioritize synthetic efforts. nih.gov Molecular dynamics simulations can further elucidate the binding modes and stability of ligand-protein complexes. nih.gov

Advanced Synthetic and Screening Methodologies:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening (HTS) can accelerate the discovery of new bioactive derivatives by rapidly generating and evaluating large compound libraries.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate the scaling-up of synthetic processes for promising drug candidates.

Fragment-Based Drug Discovery (FBDD): This approach can be employed to identify small molecular fragments that bind to a biological target, which can then be grown or linked to develop more potent lead compounds based on the this compound scaffold.

By systematically exploring new biological targets, addressing the current methodological limitations, and embracing cutting-edge technologies, the scientific community can continue to harness the therapeutic potential of this compound and its derivatives for the development of novel medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-1H-imidazo[4,5-b]pyrazine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, acid-promoted condensation of ureas with carbonyl-containing precursors (e.g., 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine) yields fused imidazo-pyrazine systems . Chlorination can be achieved using reagents like POCl₃ or thionyl chloride. Purification often involves recrystallization from ethanol or chromatography. Key intermediates should be characterized via NMR and mass spectrometry to confirm regiochemistry .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in imidazo-pyrazine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic proton signals in the 7.5–9.0 ppm range confirm the fused heterocyclic system. Splitting patterns distinguish between 5- and 6-substituted positions .
  • IR : Absorbance at 1600–1650 cm⁻¹ indicates C=N stretching in the imidazole ring .
  • HRMS : Exact mass analysis (e.g., 227.046151 for C₉H₅ClN₄) validates molecular formula .
  • X-ray crystallography (e.g., using APEX2 software) resolves absolute configurations .

Q. What are common side reactions during halogenation of imidazo-pyrazine scaffolds, and how can they be mitigated?

  • Methodological Answer : Over-chlorination or ring-opening may occur under harsh conditions. Controlled reaction temperatures (0–25°C) and stoichiometric use of chlorinating agents (e.g., NCS in DMF) minimize byproducts. Post-reaction quenching with aqueous Na₂S₂O₃ removes excess halogen . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing imidazo-pyrazine cores be addressed computationally?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict pKa values of protonation sites, guiding deprotometallation strategies. For example, lithium bases (e.g., LiTMP) preferentially deprotonate positions with lower pKa (e.g., pyrazine N-H over aryl groups). Regioselective iodination at C5/C6 positions is achievable using zinc traps . Validate predictions via comparative XRD analysis of intermediates .

Q. What strategies optimize bioactivity in imidazo-pyrazine-based kinase inhibitors (e.g., c-Met inhibitors)?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight critical modifications:

  • C6 Substitution : Bulky groups (e.g., 1-methyl-1H-pyrazol-4-yl) enhance c-Met binding affinity by filling hydrophobic pockets .
  • Chiral Centers : (S)-configuration at C1 improves pharmacokinetics (e.g., volitinib’s oral bioavailability) .
  • Solubility : Introduce polar moieties (e.g., triazolo groups) via Suzuki coupling while maintaining logP < 3 . Validate using in vitro kinase assays and xenograft models .

Q. How can imidazo-pyrazine derivatives be engineered for fluorescence-based sensing applications?

  • Methodological Answer : Triaryl-substituted derivatives (e.g., L1–L3) exhibit Pd²⁺/Pd⁰ selectivity via fluorescence quenching. Synthesize these by one-pot reactions using inexpensive precursors (e.g., 2-aminopyrazine and aryl aldehydes). Optimize Stokes shift by tuning electron-withdrawing groups (e.g., –CF₃) at C3 . Validate sensitivity via titration experiments (LOD < 10 nM) .

Q. What computational tools predict the stability of nitro-functionalized imidazo-pyrazines in energetic materials?

  • Methodological Answer : Molecular dynamics (MD) simulations assess thermal stability (e.g., decomposition temperatures). DFT calculates bond dissociation energies (BDEs) for nitro groups; values > 30 kcal/mol indicate low sensitivity. Vibrational spectroscopy (IR/Raman) cross-validates results with experimental data (e.g., CL-20 analogs) .

Data Contradictions and Resolution

Q. Discrepancies in reported crystal structures of imidazo-pyrazine derivatives: How to reconcile them?

  • Methodological Answer : Variations in unit cell parameters (e.g., space group P2₁/c vs. P1̄) may arise from solvent inclusion or polymorphism. Re-crystallize under controlled conditions (e.g., slow evaporation from DMSO/water). Use single-crystal XRD with high-resolution detectors (e.g., Bruker D8 Venture) and refine structures with SHELXL .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction atmospheres (N₂/Ar) and moisture sensitivity.
  • Analytical Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments .
  • Computational Cross-Validation : Compare multiple software outputs (e.g., Gaussian vs. ORCA) for DFT results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.